Introduction: The Thiophene Carboxamide Scaffold in Modern Research
Introduction: The Thiophene Carboxamide Scaffold in Modern Research
An In-Depth Technical Guide to the Physicochemical Properties of N-tert-butylthiophene-2-carboxamide
The thiophene ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic and geometric properties, imparted by the sulfur atom, allow for a diverse range of molecular interactions, making it a valuable scaffold in drug discovery.[1] When functionalized as a carboxamide, the thiophene moiety gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[3][4][5] N-tert-butylthiophene-2-carboxamide represents a fundamental member of this class, incorporating a bulky, lipophilic tert-butyl group that can significantly influence its physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of its synthesis, spectral characterization, and known properties, offering insights for its application in research and development.
Molecular and Physicochemical Properties
N-tert-butylthiophene-2-carboxamide is a compound with the molecular formula C₉H₁₃NOS. Its structure features a thiophene ring connected at the 2-position to a carboxamide group, which is N-substituted with a tert-butyl group.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NOS | PubChem[6] |
| Molecular Weight | 183.27 g/mol | Santa Cruz Biotechnology[7] |
| Monoisotopic Mass | 183.0718 Da | PubChem[6] |
| XlogP (Predicted) | 2.3 | PubChem[6] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Mechanistic Considerations
The synthesis of N-tert-butylthiophene-2-carboxamide is most reliably achieved through the amidation of an activated thiophene-2-carboxylic acid derivative. The primary and most direct route involves the reaction of thiophene-2-carbonyl chloride with tert-butylamine. This is a classic nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of N-tert-butylthiophene-2-carboxamide
This protocol is a standard and reliable method for the synthesis of N-tert-butylthiophene-2-carboxamide, based on common organic chemistry practices for amide bond formation.
Part 1: Preparation of Thiophene-2-carbonyl chloride
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To a solution of thiophene-2-carboxylic acid in a suitable solvent such as ethyl acetate, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) to the reaction mixture. The reaction will release sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., GC/MS) until the starting material is consumed.
-
After cooling, the excess thionyl chloride and solvent can be removed by distillation to yield crude thiophene-2-carbonyl chloride, which can be purified by vacuum distillation.[9]
Part 2: Amidation with tert-Butylamine
-
Dissolve tert-butylamine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophene-2-carbonyl chloride in the same solvent to the cooled tert-butylamine solution. A base such as triethylamine or pyridine can be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tert-butylthiophene-2-carboxamide.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for N-tert-butylthiophene-2-carboxamide.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of N-tert-butylthiophene-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃):
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δ 7.44-7.39 (m, 2H): These signals correspond to the two protons on the thiophene ring.
-
δ 7.05 (dd, J = 3.2, 4.0 Hz, 1H): This doublet of doublets is also from a proton on the thiophene ring.
-
δ 5.80 (s, 1H): This singlet corresponds to the amide proton (N-H).
-
δ 1.46 (s, 9H): This strong singlet is characteristic of the nine equivalent protons of the tert-butyl group.[1]
¹³C NMR (100 MHz, CDCl₃):
-
δ 161.2: This signal is attributed to the carbonyl carbon of the amide group.
-
δ 140.5, 129.3, 127.4, 127.3: These peaks correspond to the four carbon atoms of the thiophene ring.
-
δ 51.9: This signal is from the quaternary carbon of the tert-butyl group.
-
δ 28.9: This peak corresponds to the three equivalent methyl carbons of the tert-butyl group.[1]
Infrared (IR) Spectroscopy
While specific experimental IR data for N-tert-butylthiophene-2-carboxamide is not available in the cited literature, the expected characteristic absorption bands can be predicted based on its functional groups and data from related compounds. The FT-IR spectrum of the isomeric tert-Butyl N-(thiophen-2yl)carbamate has been reported and can be used for comparison.[10]
-
N-H Stretching: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretching (Aromatic/Aliphatic): Bands for the thiophene C-H bonds are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will appear just below 3000 cm⁻¹.
-
C=O Stretching (Amide I): A strong absorption band is expected in the range of 1630-1680 cm⁻¹.
-
N-H Bending (Amide II): A band is expected around 1510-1570 cm⁻¹.
-
Thiophene Ring Vibrations: Multiple bands in the fingerprint region (below 1600 cm⁻¹) will be characteristic of the thiophene ring.
Mass Spectrometry (MS)
Specific mass spectral data for N-tert-butylthiophene-2-carboxamide is not detailed in the provided search results. However, the expected fragmentation pattern under electron ionization (EI) would likely involve:
-
Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Cleavage of the tert-butyl group, leading to a prominent fragment ion.
-
Fragmentation of the amide bond.
-
Loss of the entire amide side chain, resulting in a thiophene-related fragment.
-
Potential Applications and Biological Context
While no specific biological activities have been reported for N-tert-butylthiophene-2-carboxamide itself, the broader class of thiophene-2-carboxamide derivatives has shown significant promise in various therapeutic areas. This provides a strong rationale for investigating the biological profile of this specific compound.
-
Anticancer Activity: Numerous thiophene carboxamide derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast, liver, and colon cancer.[1][3] Some have been identified as inhibitors of key signaling pathways, such as VEGFR-2 and mitochondrial complex I.[2]
-
Anti-inflammatory and Antioxidant Properties: Thiophene-2-carboxamides have been evaluated for their potential to mitigate inflammation and oxidative stress.[5]
-
Antibacterial and Antifungal Activity: The thiophene carboxamide scaffold is also present in compounds with antimicrobial properties.[5]
The N-tert-butyl group can influence the compound's lipophilicity, membrane permeability, and metabolic stability, which are critical parameters in drug design. Therefore, N-tert-butylthiophene-2-carboxamide serves as an important model compound for structure-activity relationship (SAR) studies within this class of molecules.
Diagram of Potential Research Applications
Caption: Potential research applications of N-tert-butylthiophene-2-carboxamide.
Conclusion and Future Directions
N-tert-butylthiophene-2-carboxamide is a molecule of significant interest due to its position within the pharmacologically relevant class of thiophene carboxamides. While its synthesis is straightforward and its NMR spectral properties are well-defined, there is a notable lack of publicly available experimental data on its fundamental physicochemical properties such as melting point, solubility, and crystal structure. Future research should aim to fill these knowledge gaps, as such data is crucial for its application in materials science and drug development. Furthermore, given the broad biological activities of related compounds, a thorough investigation into the specific pharmacological profile of N-tert-butylthiophene-2-carboxamide is warranted and could reveal novel therapeutic potential.
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